molecular formula C12H13FO4 B2395242 Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate CAS No. 104029-18-7

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B2395242
CAS No.: 104029-18-7
M. Wt: 240.23
InChI Key: OBCSRXWQNGNXNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted methoxyphenyl group attached to an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 5-fluoro-2-methoxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-fluoro-2-methoxybenzoic acid, while reduction could produce 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The ester group can undergo hydrolysis to release the active moiety, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, which can influence the compound’s reactivity and binding affinity to molecular targets. The fluoro group, in particular, enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in drug development.

Properties

IUPAC Name

ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCSRXWQNGNXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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